molecular formula C8H6BrN3O2 B6158948 methyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate CAS No. 1607830-93-2

methyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate

Cat. No. B6158948
CAS RN: 1607830-93-2
M. Wt: 256.1
InChI Key:
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Description

“Methyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate” is a chemical compound with the CAS Number: 886361-98-4 . It is typically stored at room temperature . The compound appears as a light yellow to yellow powder or crystals .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which are structurally similar to the compound , has been extensively studied . Various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed . A chemodivergent synthesis of 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines has also been reported .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7BrN2O2/c1-14-9(13)6-2-3-8-11-4-7(10)12(8)5-6/h2-5H,1H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The molecular weight of “methyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate” is 255.07 . It is a solid at room temperature .

Safety and Hazards

The compound has been classified with the following hazard statements: H302 - Harmful if swallowed, H315 - Causes skin irritation, H318 - Causes serious eye damage, and H335 - May cause respiratory irritation .

Future Directions

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . The progress made in synthetic methods and its reactivity and multifarious biological activity suggest that it could be a focus of future developments .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate involves the bromination of methyl 3-imidazo[1,2-a]pyrazine-6-carboxylate followed by esterification with bromoacetic acid and subsequent decarboxylation.", "Starting Materials": [ "Methyl 3-imidazo[1,2-a]pyrazine-6-carboxylate", "Bromine", "Bromoacetic acid", "Sodium hydroxide", "Acetic anhydride", "Sulfuric acid", "Sodium bicarbonate", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: Bromination of methyl 3-imidazo[1,2-a]pyrazine-6-carboxylate with bromine in acetic anhydride and sulfuric acid to yield methyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate.", "Step 2: Esterification of methyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate with bromoacetic acid in the presence of sodium bicarbonate and methanol to yield methyl 3-(bromomethyl)imidazo[1,2-a]pyrazine-6-carboxylate.", "Step 3: Decarboxylation of methyl 3-(bromomethyl)imidazo[1,2-a]pyrazine-6-carboxylate with sodium hydroxide in methanol and diethyl ether to yield methyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate." ] }

CAS RN

1607830-93-2

Product Name

methyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate

Molecular Formula

C8H6BrN3O2

Molecular Weight

256.1

Purity

95

Origin of Product

United States

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